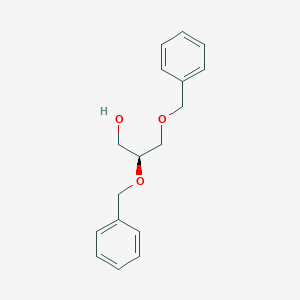

(S)-(-)-2,3-Dibenzyloxy-1-propanol

Descripción

BenchChem offers high-quality (S)-(-)-2,3-Dibenzyloxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2,3-Dibenzyloxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2,3-bis(phenylmethoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGHDWQYGJZQU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447378 | |

| Record name | (S)-(-)-2,3-Dibenzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-71-8 | |

| Record name | (S)-(-)-2,3-Dibenzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is known to be a useful reagent for stereoselective synthesis.

Mode of Action

It is known to be involved in the selective formation of propan-1-ol from propylene. The compound may form over AgCl/Au-D/SrFeO3 catalysts by initial formation of propylene oxide (PO), followed by the reaction of the PO with H2 at a strongly electrophilic AgCl surface.

Biochemical Pathways

It is known to be involved in the selective formation of propan-1-ol from propylene. This suggests that it may play a role in the metabolic pathways involving propylene and propan-1-ol.

Pharmacokinetics

It is known to be a useful reagent for stereoselective synthesis, suggesting that it may have specific pharmacokinetic properties that make it suitable for this role.

Result of Action

It is known to be involved in the selective formation of propan-1-ol from propylene, suggesting that it may have specific effects on the molecules and cells involved in this process.

Actividad Biológica

(S)-(-)-2,3-Dibenzyloxy-1-propanol is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, characterized by two benzyloxy groups and a hydroxyl group on a propanol backbone, allows it to function as a versatile intermediate in the synthesis of various biologically active compounds. This article explores the biological activity of (S)-(-)-2,3-dibenzyloxy-1-propanol, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Structure : The compound features two benzyloxy groups attached to a propanol backbone, providing steric hindrance that can influence its reactivity and biological interactions.

(S)-(-)-2,3-Dibenzyloxy-1-propanol's biological activity is primarily attributed to its ability to act as a chiral protecting group in organic synthesis. This property allows it to selectively protect hydroxyl groups while enabling further functionalization of other reactive sites on the molecule. The chirality of the compound also plays a crucial role in its interaction with biological systems, as enantiomers can exhibit different pharmacological effects.

Potential Targets

Research indicates that compounds similar to (S)-(-)-2,3-dibenzyloxy-1-propanol may interact with various biological targets, including:

- Acetohydroxyacid Synthase : Inhibitors of this enzyme are often explored for their potential in treating metabolic disorders.

- Epidermal Growth Factor Receptor (EGFR) : Compounds that modulate EGFR activity are significant in cancer therapy.

Applications in Medicinal Chemistry

Due to its versatile reactivity and ability to form enantiomerically pure compounds, (S)-(-)-2,3-dibenzyloxy-1-propanol serves as a valuable building block in the synthesis of pharmaceuticals and natural products. It can be utilized to create complex molecules with specific functionalities required for therapeutic efficacy.

Synthesis and Derivatives

The synthesis of (S)-(-)-2,3-dibenzyloxy-1-propanol typically involves multi-step synthetic routes where it acts as an intermediate. The removal of the benzyloxy protecting groups can yield various derivatives with distinct biological activities.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Benzyloxy-1-propanol | One benzyloxy group | Simpler structure; less steric hindrance |

| 3-Benzyloxy-1-propanol | One benzyloxy group at a different position | Different reactivity patterns due to position |

| (S)-2-Amino-3-benzyloxy-1-propanol | Contains an amino group | Enhanced reactivity due to amino functionality |

Case Studies and Research Findings

Recent studies have highlighted the importance of (S)-(-)-2,3-dibenzyloxy-1-propanol in various research contexts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.